
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that contains a pyrazole ring substituted with a nitro group, a trifluoroethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Carboxylation and Decarboxylation: The carboxylic acid group can undergo carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Trifluoroethyl halides, nucleophiles such as amines or thiols.
Carboxylation: Carbon dioxide under high pressure and temperature.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyrazoles: from nucleophilic substitution reactions.
Decarboxylated products: from decarboxylation reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel heterocyclic compounds: The unique structure of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Enzyme inhibition studies: The compound can be used to study the inhibition of enzymes that interact with nitro or trifluoroethyl groups.
Medicine:
Drug development: The compound’s unique structure and functional groups make it a potential candidate for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides.
Material science: The compound’s unique properties can be exploited in the development of new materials with specific chemical or physical properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. The carboxylic acid group can form hydrogen bonds with target molecules, facilitating binding and interaction.
Comparaison Avec Des Composés Similaires
5-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the trifluoroethyl group, which may affect its lipophilicity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may affect its redox properties and reactivity.
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: The amino group can participate in different chemical reactions compared to the nitro group.
Uniqueness: The presence of both the nitro group and the trifluoroethyl group in 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s biological activity and facilitate its use in various scientific research applications.
Propriétés
Numéro CAS |
1328640-37-4 |
|---|---|
Formule moléculaire |
C6H4F3N3O4 |
Poids moléculaire |
239.11 |
Nom IUPAC |
5-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-4(12(15)16)1-3(10-11)5(13)14/h1H,2H2,(H,13,14) |
Clé InChI |
FMMIKTKCCZXOCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1C(=O)O)CC(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1=C(N(N=C1C(=O)O)CC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


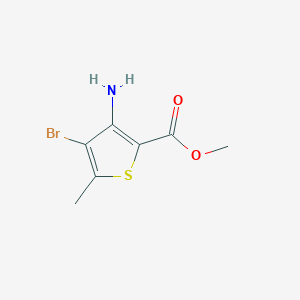

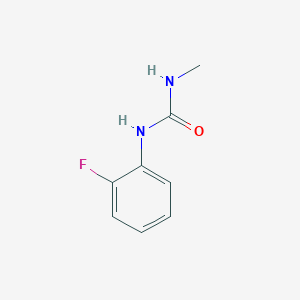
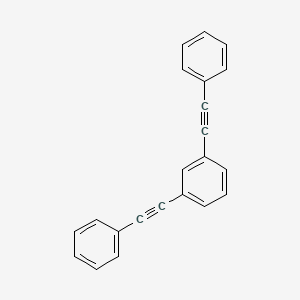



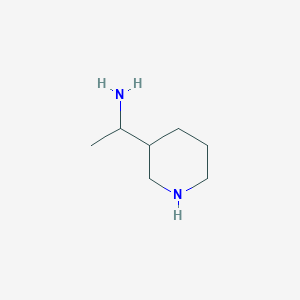
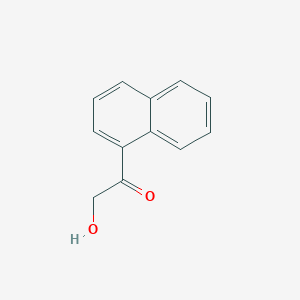



![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)

